1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
The compound 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine features a piperazine core substituted with two distinct heterocyclic moieties:
- A 1,3,4-thiadiazole ring bearing an isopropyl group at position 3.
- A 5-(trifluoromethyl)pyridine group at position 4 of the piperazine.
Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate enzyme/receptor interactions.
Properties
IUPAC Name |
2-propan-2-yl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5S/c1-10(2)13-20-21-14(24-13)23-7-5-22(6-8-23)12-4-3-11(9-19-12)15(16,17)18/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKQSGRTIDHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Piperazine-Thiadiazole Derivatives
Compound 6a ()
- Structure : 1-(2-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine.
- Key Features :
- Nitro groups on both the benzyl and thiophene substituents.
- Synthesized via nucleophilic substitution of benzyl chloride with piperazine intermediates.
- Properties :
- Yield: 40% (lower than some analogs due to steric hindrance from nitro groups).
- Activity: Anti-Helicobacter pylori (attributed to electron-withdrawing nitro groups enhancing electrophilic reactivity).
- Comparison : The target compound’s isopropyl-thiadiazole replaces nitro groups, likely improving lipophilicity and reducing polarity, which could enhance membrane permeability.
Compound 34 ()
- Structure : 1-(phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
- Key Features :
- A sulfonyl group instead of thiadiazole.
- Synthesized via SuFEx (Sulfur Fluoride Exchange) chemistry.
- Properties :
- Amorphous solid, room-temperature synthesis.
Analogues with Trifluoromethylpyridine Moieties
Compound 10 ()
- Structure: {5-[(Piperidin-4-yl)methoxy]pyridin-2-yl}(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone.
- Key Features :
- Trifluoromethylphenyl and piperidine-methoxy substituents.
- Synthesized via carbodiimide-mediated coupling (WSC·HCl/HOBt).
- Activity : AMP-activated protein kinase (AMPK) activation.
- Comparison : The target compound lacks the methoxy-piperidine group but retains the trifluoromethylpyridine, suggesting shared pharmacokinetic advantages (e.g., metabolic stability).
Compound 215434-37-0 ()
- Structure: 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol.
- Key Features :
- Hydroxyethyl group on piperazine.
- Properties :
- Melting point: 71–73°C; irritant (Xi hazard class).
- Comparison : The hydroxyethyl group increases hydrophilicity, contrasting with the target compound’s thiadiazole, which may prioritize blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
Thiadiazole vs. Sulfonyl groups (Compound 34) enhance polarity but may reduce bioavailability.
Trifluoromethylpyridine :
- Consistently associated with improved metabolic stability across analogs due to C-F bond strength and hydrophobic interactions.
Substituent Effects :
- Nitro groups (Compound 6a): Increase reactivity but may introduce toxicity.
- Isopropyl (target compound): Balances lipophilicity and steric bulk, possibly optimizing pharmacokinetics.
Biological Activity
The compound 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a piperazine ring substituted with both a thiadiazole and a pyridine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For example, compounds with similar thiadiazole structures have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 6.25 |
| Thiadiazole Derivative B | Staphylococcus aureus | 12.5 |
These values indicate that the compound may exhibit similar antibacterial properties, warranting further investigation into its efficacy against resistant strains.
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative C | HCT-116 | 6.2 |
| Thiadiazole Derivative D | MCF-7 | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with biological macromolecules. For instance, they may act as enzyme inhibitors or modulate receptor activity. The trifluoromethyl group in the pyridine moiety can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated several thiadiazole derivatives against clinical strains of bacteria and reported promising results for compounds similar to the target compound.
- Anticancer Screening : In vitro studies have demonstrated that certain structural modifications in thiadiazoles can lead to enhanced cytotoxicity against specific cancer cell lines, indicating the importance of structure-activity relationships (SAR) in drug design.
Preparation Methods
Solvent and Base Optimization
In acetonitrile, 2-chloro-6-(trifluoromethyl)pyridine reacts with anhydrous piperazine at reflux, yielding 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine in 81.4% yield after distillation. Polar aprotic solvents like DMF accelerate the reaction when paired with triethylamine as a base, achieving comparable yields (81.4%) at 100°C overnight. Ethanol with potassium carbonate at 78°C for 8 hours also proves effective, though yields drop to 33% in dichloromethane due to reduced solubility.
Purification Strategies
Post-reaction purification typically involves:
-
Liquid-liquid extraction : Dichloromethane/water partitions remove unreacted starting materials.
-
Distillation : Vacuum distillation (0.05 mm Hg, 103°C) isolates the pure piperazine derivative.
-
Column chromatography : Silica gel with ethyl acetate/methanol/triethylamine (9:1:0.5) resolves impurities.
Synthesis of 5-(Propan-2-yl)-1,3,4-thiadiazol-2-amine
The thiadiazole component requires cyclization of thiosemicarbazides. While specific data for 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine is absent in the provided sources, analogous protocols suggest:
Cyclization of Thiosemicarbazides
Heating isopropyl-substituted thiosemicarbazide with phosphorus oxychloride or Lawesson’s reagent induces cyclization to the thiadiazole ring. For example, 2-amino-5-alkyl-1,3,4-thiadiazoles form in 70–85% yields under refluxing toluene[^general].
Functionalization to 2-Chlorothiadiazole
Reaction with phosphorus pentachloride (PCl5) converts the amine to a chloride, enabling subsequent nucleophilic substitution with piperazine[^general].
Coupling of Piperazine and Thiadiazole Moieties
The final step involves linking the two fragments via an SNAr or Buchwald-Hartwig coupling.
Nucleophilic Substitution
2-Chloro-5-(propan-2-yl)-1,3,4-thiadiazole reacts with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine in polar solvents (e.g., DMF, acetonitrile) with potassium carbonate or triethylamine. A representative protocol from analogous systems achieves 80% yield at 78°C for 8 hours.
Palladium-Catalyzed Cross-Coupling
For sterically hindered substrates, Pd2(dba)3 and BINAP in toluene at 90°C facilitate C–N bond formation. This method, used in related piperazine-thiadiazole syntheses, affords 70–85% yields after chromatographic purification.
Reaction Conditions and Yield Analysis
Mechanistic Insights
Solvent Effects on SNAr
Polar aprotic solvents (DMF, acetonitrile) stabilize the transition state in SNAr by solvating the leaving group (Cl⁻). Ethanol’s lower polarity reduces reactivity, necessitating higher temperatures.
Role of Catalysts in Cross-Coupling
Pd2(dba)3 activates the C–Br bond in the thiadiazole, while BINAP ligands enhance oxidative addition efficiency. t-BuOK deprotonates piperazine, generating a stronger nucleophile.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at piperazine’s two nitrogen atoms are mitigated by using excess thiadiazole derivative (1.2–1.5 equiv).
-
Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomers.
-
Scale-up : Distillation under reduced pressure minimizes decomposition of heat-sensitive intermediates .
Q & A
Basic Research Questions
What synthetic strategies are recommended to optimize the yield and purity of this compound?
The synthesis of this compound requires multi-step protocols involving coupling reactions, cyclization, and functional group modifications. Key steps include:
- Coupling of thiadiazole and pyridine moieties : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as described for similar piperazine derivatives .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics, while reflux conditions (110–120°C) enhance cyclization efficiency .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for isolating the target compound from byproducts like unreacted piperazine intermediates .
Common pitfalls : Incomplete removal of boron-containing byproducts (from Suzuki reactions) can skew purity metrics. Validate via thin-layer chromatography (TLC) at each step .
Which analytical techniques are most reliable for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the thiadiazole, pyridine, and piperazine rings. Look for characteristic shifts:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
- Trifluoromethyl group: δ ~110 ppm in 13C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C16H16F3N5S) with <2 ppm error .
- Purity assays : Use HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .
Advanced Research Questions
How can researchers design experiments to evaluate receptor-binding affinity and selectivity?
- Target selection : Prioritize receptors with known sensitivity to trifluoromethylpyridine derivatives (e.g., serotonin 5-HT1A, σ1 receptors) .
- Assay design :
- Radioligand displacement : Use [3H]-8-OH-DPAT for 5-HT1A binding affinity (IC50 calculations) .
- Molecular docking : Perform induced-fit docking (e.g., Schrödinger Suite) to map interactions between the trifluoromethyl group and hydrophobic receptor pockets .
- Selectivity screening : Test against off-target receptors (e.g., dopamine D2, adrenergic α1) to identify cross-reactivity risks .
Data interpretation : A >10-fold selectivity ratio (target vs. off-target) suggests therapeutic potential .
How can contradictions in structure-activity relationship (SAR) studies be resolved?
Contradictions often arise from substituent electronic effects or assay variability. Mitigation strategies include:
- Systematic substituent variation : Replace the propan-2-yl group on the thiadiazole with bulkier tert-butyl or electron-withdrawing CF3 groups to assess steric/electronic impacts .
- Consistent assay conditions : Standardize cell lines (e.g., HEK293 for receptor assays) and solvent controls (e.g., DMSO ≤0.1%) .
- Meta-analysis : Compare data across studies using tools like Bayesian statistics to identify outliers .
Example : In DPP-IV inhibitor studies, para-substituted sulfonamides showed higher activity than meta-analogs due to improved enzyme active-site fit .
What methodological considerations are critical for in vivo efficacy studies?
- Animal models : Use diabetic or cancer xenograft rodent models (e.g., STZ-induced diabetic rats) to evaluate glucose modulation or antitumor effects .
- Dosing regimen : Optimize bioavailability via intraperitoneal (IP) or oral (PO) routes. For piperazine derivatives, PO doses of 50–100 µmol/kg/day are typical .
- PK/PD analysis : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS. Piperazine derivatives often exhibit rapid clearance (t1/2 ~2–4 hr) .
Key endpoint : Significant improvement in glucose tolerance (≥30%) or tumor volume reduction (≥50%) vs. controls .
Which techniques are suitable for studying interactions with metabolic enzymes?
- Liver microsomal stability assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS to calculate intrinsic clearance .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess inhibition potency (IC50) .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) identify electrophilic intermediates formed via CYP-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
